molecular formula C19H18N2O4 B2817755 4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol CAS No. 171009-04-4

4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol

Cat. No.: B2817755
CAS No.: 171009-04-4
M. Wt: 338.363
InChI Key: RTNZWGMBYCVCPK-UHFFFAOYSA-N
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Description

This compound (CAS: 171009-07-7) features a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 6-ethylbenzene-1,3-diol group. Its molecular formula is C₂₀H₂₀N₂O₄, with a molar mass of 352.38 g/mol . The dihydrobenzodioxin contributes to lipophilicity, while the diol group enhances hydrophilicity, balancing solubility. It is synthesized via multi-step reactions, likely involving Suzuki coupling or cyclocondensation, as inferred from similar pyrazole derivatives in the literature .

Properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-11-7-13(16(23)9-15(11)22)19-14(10-20-21-19)12-3-4-17-18(8-12)25-6-5-24-17/h3-4,7-10,22-23H,2,5-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNZWGMBYCVCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol represents a novel structure within the realm of organic chemistry. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. The presence of the pyrazole moiety and the dioxin structure suggests diverse biological interactions that warrant detailed investigation.

Chemical Structure

The chemical formula for this compound is C23H24N2O3C_{23}H_{24}N_2O_3, and its molecular weight is approximately 396.45 g/mol. The presence of multiple functional groups such as hydroxyl (-OH) and pyrazole enhances its potential reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains and fungi. In a study examining related compounds, it was found that certain pyrazole derivatives demonstrated inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli .

Insecticidal Activity

Insecticidal assays have revealed that compounds containing the dioxin structure can exhibit potent activity against agricultural pests. A related study reported that certain benzamide derivatives showed good insecticidal activity against Mythimna separate and Helicoverpa armigera, with mortality rates exceeding 70% at concentrations of 500 mg/L . The structure–activity relationship (SAR) analysis highlighted that halogen substitutions on the aromatic rings significantly improved insecticidal efficacy.

Antifungal Activity

The antifungal potential of similar compounds has also been documented. For example, one study found that specific derivatives exhibited inhibition rates against Pyricularia oryzae up to 77.8%, suggesting that modifications to the dioxin structure may enhance antifungal activity .

Case Study 1: Synthesis and Testing of Pyrazole Derivatives

A series of pyrazole derivatives were synthesized and tested for their biological activities. Among these, one compound showed significant antifungal activity with an EC50 value of 16.95 mg/L against Pyricularia oryzae. This study emphasizes the importance of structural modifications in enhancing biological activity .

Case Study 2: Insecticidal Efficacy Against Agricultural Pests

A comparative analysis was conducted on various substituted benzamides, revealing that compounds with specific substituents (such as fluorine and chlorine) exhibited enhanced insecticidal properties compared to controls. The findings suggest a promising avenue for developing new agrochemicals based on the dioxin-pyrazole scaffold .

Data Table: Biological Activities Summary

Activity Type Target Organism Activity Observed Concentration Tested (mg/L) Reference
AntimicrobialStaphylococcus aureusInhibition100
AntimicrobialEscherichia coliInhibition100
InsecticidalMythimna separate70% Mortality500
InsecticidalHelicoverpa armigeraModerate Mortality500
AntifungalPyricularia oryzae77.8% Inhibition50

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural relatives differ in heterocyclic cores, substituents, and functional groups, influencing physicochemical and biological properties. Key comparisons include:

Compound Class Key Structural Features Example (CAS/ID) Molecular Weight Key Differences vs. Target Compound
Dihydropyrazoles Sulfonamide substituents, halogenated phenyl groups 4m (CAS not specified) ~450–500 g/mol Sulfonamide enhances polarity; halogen alters reactivity.
Thiazoline Derivatives Thiazole core, bromophenyl substituents 7a (CAS not specified) ~450–500 g/mol Thiazole introduces sulfur, affecting binding affinity.
Oxadiazoles 1,3,4-Oxadiazole core, trifluoromethyl/thiomethoxy groups Compound 19 ~400–450 g/mol Oxadiazole increases metabolic stability.
Triazole Derivatives Triazole core, carboxylic acid substituent 54 (CAS not specified) ~350–400 g/mol Triazole enhances hydrogen bonding potential.

Physicochemical Properties

  • Thiazoline derivatives exhibit higher melting points (e.g., 7a: 272–274°C ), likely due to rigid crystalline packing.
  • Solubility : The diol group in the target compound improves aqueous solubility compared to sulfonamide (4m ) or halogenated derivatives (4p ), which are more lipophilic.

Key Research Findings

  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -Cl, -Br) on phenyl rings enhance binding to hydrophobic pockets in enzymes, as seen in 4p and 7a .
  • Purity and Yield : The target compound is reported at 99% purity , comparable to oxadiazoles (95–100% ) but higher than some dihydropyrazoles (59.8–75.6% yield ).

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